Sodium 2,3-dibromopropane-1-sulfonate

Description

The study of Sodium 2,3-dibromopropane-1-sulfonate has carved a niche within the broader fields of organic and medicinal chemistry. Its development arose from dedicated research into halogenated sulfonic acid derivatives in the latter half of the 20th century. The compound's formal documentation in chemical databases, such as its initial creation in the PubChem database on February 5, 2008, signals its more recent emergence in formalized chemical literature.

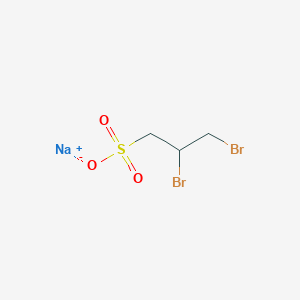

This compound holds a unique position at the intersection of organosulfur chemistry and the study of halogenated organic compounds. Its molecular structure features a propane (B168953) backbone, a sulfonate group (-SO₃Na), and two bromine atoms. smolecule.com This dual functionality is key to its chemical reactivity. smolecule.com

As an organosulfur compound, the presence of the sulfonate group imparts specific properties, such as high polarity and water solubility. smolecule.com Within the broader family of sodium sulfinates, it serves as a versatile building block for creating a variety of other sulfur-containing molecules. smolecule.comresearchgate.net

Simultaneously, it is classified as a halogenated organic compound due to the two bromine atoms. These atoms are effective leaving groups in nucleophilic substitution reactions, making the compound a reactive intermediate for introducing the sulfopropyl group into other molecules. smolecule.com The combination of the sulfonate group and the reactive bromine atoms defines its role as a specialized reagent in synthesis. smolecule.com

The primary significance of this compound lies in its role as a synthetic precursor. It is a key intermediate in the production of a range of more complex organosulfur compounds. smolecule.com

In the field of advanced organic synthesis , its most prominent application is in the preparation of chelating agents for heavy metal poisoning. It is the direct precursor to 2,3-dimercaptopropane-1-sulfonate (DMPS), a valuable agent used to form stable complexes with heavy metals like mercury and lead, facilitating their removal from the body. smolecule.comresearchgate.net The synthesis involves the reaction of this compound with a sulfur nucleophile to replace the bromine atoms with thiol groups. researchgate.netgoogle.com Beyond this, it is also used as a starting material for producing other classes of organosulfur compounds, such as thiosulfonates and sulfonamides, which have applications in medicinal chemistry. researchgate.net

While direct applications in materials science are less commonly documented, its role can be inferred from the behavior of structurally similar compounds. For instance, related bromo-sulfonate compounds like Sodium 2-bromoethanesulfonate (B1233127) are used to modify polymers, such as reacting with polysulfones to yield sulfoethylated derivatives. sigmaaldrich.com This suggests the potential for this compound to be used in polymer and materials chemistry to introduce functional sulfonate groups, which can alter material properties like hydrophilicity, ion conductivity, and thermal stability.

Recent patents and studies highlight efforts to move away from older methods that may involve toxic reagents, such as the use of hydrogen sulfide (B99878) gas for deleading in the final steps of DMPS synthesis. google.com Research is now geared towards developing cleaner processes, for example, by adding a zinc powder reduction step, which has been shown to significantly improve the total yield from around 23% to over 35-41%. google.com

Emerging academic challenges include:

Improving Synthetic Efficiency: Developing new catalytic systems or reaction conditions to enhance the efficiency of converting this compound into its valuable derivatives. nih.gov

Green Chemistry Approaches: Designing synthetic routes that are more environmentally friendly, reducing waste and avoiding toxic solvents or reagents. google.com

Expanding Applications: While its role as a precursor for DMPS is well-established, a continuing challenge is to explore and develop new applications for this versatile building block in other areas of organic synthesis and materials science. researchgate.net

Scalability: Translating improved laboratory-scale syntheses into viable, cost-effective industrial processes remains a persistent challenge in chemical manufacturing. nih.gov

These research efforts underscore the compound's continued relevance as chemists seek to refine existing synthetic pathways and unlock new potential for this functionalized organosulfur molecule.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-dibromopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2O3S.Na/c4-1-3(5)2-9(6,7)8;/h3H,1-2H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAUHUZPWAXLDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635588 | |

| Record name | Sodium 2,3-dibromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51116-03-1 | |

| Record name | Sodium 2,3-dibromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of Sodium 2,3 Dibromopropane 1 Sulfonate

Nucleophilic Substitution Reactions of the Bromine Centers

The two bromine atoms in sodium 2,3-dibromopropane-1-sulfonate serve as excellent leaving groups, making the compound highly susceptible to nucleophilic substitution. smolecule.com These reactions typically proceed through an SN2 (bimolecular nucleophilic substitution) mechanism, given the primary and secondary nature of the carbon centers to which the bromines are attached. smolecule.com

The structure of this compound presents two non-equivalent carbon centers for nucleophilic attack: a primary carbon (C3) and a secondary carbon (C2). In SN2 reactions, nucleophilic attack is generally more favorable at the less sterically hindered carbon. Therefore, it is expected that the primary bromine at the C3 position would be more readily displaced than the secondary bromine at the C2 position. However, the regioselectivity can be influenced by the specific nucleophile and reaction conditions used.

The stereochemistry of SN2 reactions is well-established and proceeds with an inversion of configuration at the chiral center. libretexts.orglibretexts.org In the case of this compound, the C2 carbon is a stereocenter. Consequently, nucleophilic attack at this position results in an inversion of its stereochemical configuration. For instance, if the starting material is the (R)-enantiomer, the product of substitution at C2 will be the (S)-enantiomer. libretexts.org This stereospecificity is a critical consideration in the synthesis of chiral molecules.

A wide array of nucleophiles can be employed to displace the bromine atoms of this compound. The choice of nucleophile dictates the nature of the resulting product. Common nucleophiles include:

Hydroxide (B78521) ions (OH⁻): Reaction with aqueous sodium or potassium hydroxide under heating leads to the formation of dihydroxypropane sulfonates. chemistrystudent.comchemguide.co.uk

Amine compounds (e.g., NH₃): These reactions yield aminopropane sulfonate derivatives. cognitoedu.org

Thiol groups (e.g., R-SH) and hydrosulfide (B80085) ions (SH⁻): These are particularly important for the synthesis of thiol derivatives, as discussed in the following section. smolecule.com

Cyanide ions (CN⁻): This reaction can be used to introduce a nitrile group, extending the carbon chain. cognitoedu.org

The reaction conditions for these nucleophilic substitutions typically involve heating the halogenoalkane with a solution of the nucleophile. chemguide.co.uk The solvent choice is also crucial; for instance, a mixture of ethanol (B145695) and water is often used to ensure the solubility of both the halogenoalkane and the ionic nucleophile. chemguide.co.uk

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Hydroxide (OH⁻) | Alcohol (Diol) | Aqueous NaOH or KOH, Heat |

| Ammonia (NH₃) | Amine (Diamine) | Excess concentrated ethanolic ammonia, Heat under pressure |

| Hydrosulfide (SH⁻) | Thiol (Dithiol) | Aqueous or alcoholic solution of NaSH |

| Cyanide (CN⁻) | Nitrile | Warm alcoholic solution of KCN or NaCN, Reflux |

Reduction Reactions Leading to Thiol Derivatives

One of the most significant applications of this compound is its role as a precursor in the synthesis of 2,3-dimercaptopropane-1-sulfonate (DMPS), a chelating agent. This transformation involves the reduction of the carbon-bromine bonds to form carbon-sulfur bonds, specifically thiol groups.

The conversion to the dithiol derivative is achieved through nucleophilic substitution using a sulfur-containing nucleophile, which effectively reduces the carbon centers. A common method involves the reaction of this compound with a sulfhydrylation agent like sodium hydrosulfide (NaSH) in an alkaline aqueous solution. google.com Another protocol uses potassium thioacetate (B1230152), followed by hydrolysis to yield the thiol groups. google.com During these reactions, disulfide and tetrasulfide byproducts can form. To ensure a high yield of the desired dithiol, a reducing agent such as zinc powder may be added after the initial reaction to cleave these disulfide bonds. google.com

C₃H₅Br₂NaO₃S + 2 NaSH → C₃H₇NaO₃S₃ + 2 NaBr

This process is a key step in the industrial synthesis of sodium 2,3-dimercaptopropane-1-sulfonate. google.com The resulting dithiol is a potent metal chelator due to the two proximate thiol groups that can coordinate with heavy metal ions.

| Reagent(s) | Intermediate/Product | Key Reaction Features |

|---|---|---|

| Sodium Hydrosulfide (NaSH) | Sodium 2,3-dimercaptopropane-1-sulfonate | Double SN2 displacement of bromine atoms. |

| 1. Potassium Thioacetate 2. Hydrolysis 3. Zinc Powder | Sodium 2,3-dimercaptopropane-1-sulfonate | Formation of thioacetate intermediate, followed by hydrolysis to thiol and reduction of disulfide byproducts. |

Elimination Reactions for Unsaturated Product Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated products. This is a common reaction pathway for vicinal dihalides. stackexchange.comlibretexts.org The mechanism is typically an E2 (bimolecular elimination) reaction, which is a one-step process where the base removes a proton from a carbon adjacent to the carbon bearing a leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.com

The reaction of a vicinal dibromide with a strong base like sodium amide (NaNH₂) or 1,8-diazabicycloundec-7-ene (DBU) can lead to a double dehydrohalogenation. stackexchange.comlibretexts.orgthieme-connect.com The first elimination yields a bromoalkene sulfonate. A second elimination from the vinylic bromide can then occur under vigorous conditions to form an alkyne sulfonate. stackexchange.comlibretexts.org The regioselectivity of the initial elimination is governed by the acidity of the available β-hydrogens. The presence of the electron-withdrawing sulfonate group can influence the acidity of nearby protons, thereby directing the position of the newly formed double bond. thieme-connect.com The general outcome of such reactions is the formation of unsaturated sulfonate compounds, which are valuable synthons in organic chemistry.

Mechanisms of Dehydrohalogenation

The dehydrohalogenation of this compound is anticipated to proceed through a bimolecular elimination (E2) mechanism. This is a one-step process where a base abstracts a proton from a carbon atom adjacent to the carbon bearing a leaving group (in this case, a bromide ion), and the leaving group departs simultaneously. libretexts.orgcrunchchemistry.co.ukyoutube.commasterorganicchemistry.comsavemyexams.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com

For an E2 reaction to occur, a specific stereochemical arrangement is required: the proton to be abstracted and the leaving group must be in an anti-periplanar conformation. This means they lie in the same plane but on opposite sides of the carbon-carbon bond. This alignment allows for the smooth transition of the C-H bond electrons to form the new π bond of the alkene as the C-Br bond breaks.

The reaction with a strong base, such as sodium hydroxide, would involve the hydroxide ion acting as the base to remove a proton. The general mechanism can be depicted as follows:

Step 1: First Dehydrohalogenation

A hydroxide ion removes a proton from either the C1 or C3 carbon. The choice of which proton is removed can be influenced by steric factors and the stability of the resulting alkene, governed by Zaitsev's or Hofmann's rule. Given the structure of this compound, the initial elimination can lead to two possible isomeric alkene products.

Path A (Hofmann elimination): Abstraction of a proton from the C1 carbon (the carbon bearing the sulfonate group) would lead to the less substituted alkene. This pathway may be favored if a sterically hindered base is used.

Path B (Zaitsev elimination): Abstraction of a proton from the C3 carbon would result in the more substituted alkene, which is generally the more thermodynamically stable product and is often favored with small, strong bases like hydroxide. youtube.com

Step 2: Second Dehydrohalogenation

The resulting bromoalkene sulfonate can then undergo a second E2 elimination to form an alkyne sulfonate. This second step typically requires harsher conditions, such as a stronger base or higher temperatures, because the vinyl halide is less reactive than the initial alkyl halide. libretexts.org A very strong base like sodium amide (NaNH₂) is often used for double dehydrohalogenation to form alkynes.

Formation of Alkene and Alkyne Sulfonate Intermediates

The stepwise dehydrohalogenation of this compound yields distinct unsaturated sulfonate intermediates.

Alkene Sulfonate Intermediates:

The first elimination reaction produces a sodium bromo-propenesulfonate. Depending on the reaction conditions and the regioselectivity of the elimination, two primary isomers could be formed:

Sodium 2-bromo-prop-2-ene-1-sulfonate: This would be the product of the Zaitsev elimination pathway.

Sodium 3-bromo-prop-1-ene-1-sulfonate: This would result from the Hofmann elimination pathway.

| Intermediate | IUPAC Name | Formation Pathway |

| Br-C(CH₂)=CH-SO₃Na | Sodium 2-bromo-prop-2-ene-1-sulfonate | Zaitsev Elimination |

| CH₂(Br)-CH=CH-SO₃Na | Sodium 3-bromo-prop-1-ene-1-sulfonate | Hofmann Elimination |

Alkyne Sulfonate Intermediate:

The subsequent elimination of HBr from the bromo-propenesulfonate intermediate leads to the formation of an alkyne sulfonate. The most likely product from the double dehydrohalogenation of this compound is Sodium prop-2-yne-1-sulfonate (also known as sodium propargyl sulfonate).

CH₂(Br)CH(Br)CH₂SO₃Na + 2 NaOH → CH≡C-CH₂SO₃Na + 2 NaBr + 2 H₂O

Derivatization Reactions of the Sulfonate Group

The sulfonate group (-SO₃⁻Na⁺) in this compound and its unsaturated derivatives is generally a poor leaving group. However, it can be converted into more reactive functional groups, allowing for further chemical modifications.

Conversion to Sulfonyl Chlorides:

A common derivatization of sodium sulfonates is their conversion to sulfonyl chlorides (-SO₂Cl). This transformation can be achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chloride is a much more reactive species and can readily undergo nucleophilic substitution reactions.

Reaction with Phosphorus Pentachloride: R-SO₃Na + PCl₅ → R-SO₂Cl + POCl₃ + NaCl

Reaction with Thionyl Chloride: R-SO₃Na + SOCl₂ → R-SO₂Cl + SO₂ + NaCl

These sulfonyl chlorides can then be used to synthesize a variety of other sulfur-containing compounds, such as sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols).

Reduction to Thiols:

The sulfonate group can also be reduced to a thiol (mercaptan) group (-SH), although this generally requires strong reducing agents. One documented method for the reduction of sodium sulfonates to thiols involves the use of a triphenylphosphine-iodine system. This reaction proceeds through the formation of a sulfonyl iodide intermediate which is then reduced.

R-SO₃Na → [Reducing Agent] → R-SH

This conversion opens up another avenue for the synthesis of various sulfur-containing molecules starting from this compound.

| Derivative | Reagent(s) | Resulting Functional Group |

| Sulfonyl Chloride | PCl₅ or SOCl₂ | -SO₂Cl |

| Thiol (Mercaptan) | Triphenylphosphine/Iodine | -SH |

Advanced Analytical and Spectroscopic Characterization Techniques for Sodium 2,3 Dibromopropane 1 Sulfonate

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Sodium 2,3-dibromopropane-1-sulfonate by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In ¹H NMR, the five protons on the propane (B168953) backbone would exhibit distinct signals. The protons on the carbon bearing the sulfonate group (C1) and the adjacent brominated carbons (C2 and C3) would appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the neighboring bromine atoms and the sulfonate group, causing them to resonate at lower fields compared to a simple alkane.

In ¹³C NMR, three distinct signals are expected, corresponding to the three carbon atoms of the propane chain. The carbon atom bonded to the sulfonate group (C1) and the two carbons bonded to the bromine atoms (C2 and C3) would have characteristic chemical shifts. The presence of electronegative bromine atoms causes a significant downfield shift for the attached carbons. Predicted chemical shifts can be estimated based on data from similar brominated and sulfonated compounds. chemicalbook.comchemicalbook.comdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH(Br)- | ~4.0 - 4.5 | Multiplet |

| ¹H | -CH₂(Br) | ~3.8 - 4.2 | Multiplet |

| ¹H | -CH₂(SO₃Na) | ~3.3 - 3.7 | Multiplet |

| ¹³C | C1 (-CH₂SO₃Na) | ~50 - 60 | - |

| ¹³C | C2 (-CHBr-) | ~45 - 55 | - |

| ¹³C | C3 (-CH₂Br) | ~35 - 45 | - |

Molecular Mass and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular weight of this compound is 303.94 g/mol . smolecule.comnih.gov

A key feature in the mass spectrum of this compound would be the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) would likely lead to extensive fragmentation. Common fragmentation pathways would include the loss of a bromine radical (•Br), cleavage of the carbon-sulfur bond to lose the sulfonate group (•SO₃Na), and various cleavages of the propane backbone. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound Predictions based on typical fragmentation patterns of halogenated organic compounds.

| Fragment Ion | Proposed Structure | Key Feature |

|---|---|---|

| [M-Br]⁺ | [C₃H₅BrO₃SNa]⁺ | Loss of one bromine atom. Will show a 1:1 isotopic pattern for the remaining Br. |

| [M-SO₃Na]⁺ | [C₃H₅Br₂]⁺ | Loss of the sodium sulfonate group. Will show a 1:2:1 isotopic pattern for the two Br atoms. |

| [C₃H₅Br]⁺ | Brominated propyl fragment | Resulting from C-C and C-S bond cleavages. |

| [SO₃]⁻• | Sulfur trioxide radical anion | Common fragment for sulfonic acids, observed in negative ion mode. |

Functional Group Identification with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonate group.

The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group (-SO₃⁻). These typically appear as very strong and distinct bands in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.netresearchgate.net Additionally, the C-H stretching vibrations of the propane backbone would be observed around 2850-3000 cm⁻¹. The C-Br stretching vibrations typically appear in the fingerprint region, usually between 650 and 550 cm⁻¹, although they can be difficult to assign definitively.

Table 3: Characteristic Infrared Absorption Bands for this compound Data based on known absorption frequencies for relevant functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (propane) | Medium |

| 1150 - 1260 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | Strong |

| 1030 - 1070 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | Strong |

| 550 - 650 | C-Br Stretch | Bromoalkane | Medium to Weak |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Due to its salt nature and low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. However, derivatization to a more volatile ester form could enable GC analysis. A more common application is for the detection of related volatile or semi-volatile impurities.

For the analysis of halogenated compounds, specialized detectors offer enhanced sensitivity and selectivity. A halogen-specific detector (XSD) is highly selective for chlorinated and brominated compounds and would provide a sensitive response for the target analyte and related halogenated impurities, minimizing interference from non-halogenated matrix components. nih.gov An Electron Capture Detector (ECD) is also extremely sensitive to electrophilic compounds like bromoalkanes. When coupled with Mass Spectrometry (GC-MS), it allows for the definitive identification of separated impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purity determination of this compound.

Reversed-Phase HPLC: A common approach involves using a C18 or C8 stationary phase with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. Since the analyte is highly polar, ion-pairing chromatography is often employed. An ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate) is added to the mobile phase to form a neutral ion-pair with the sulfonate anion, which enhances its retention on the nonpolar stationary phase. helixchrom.com

Mixed-Mode Chromatography: An alternative is to use mixed-mode columns that possess both reversed-phase and anion-exchange characteristics. sielc.com This allows for the retention of the anionic sulfonate group through ion exchange and the separation of structurally related compounds based on their hydrophobicity.

Detection is typically achieved using a UV detector if the compound or its impurities have a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are suitable for non-volatile analytes without a UV chromophore.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis Illustrative conditions for method development.

| Parameter | Reversed-Phase (Ion-Pair) | Mixed-Mode (Anion-Exchange/RP) |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Mixed-Mode Anion-Exchange/C18, 3 µm, 3.0 x 100 mm |

| Mobile Phase A | Water with 5 mM Tetrabutylammonium Phosphate, pH 6.5 | Water with 20 mM Ammonium Formate, pH 3.0 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes | 5% to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | ELSD or CAD | ELSD, CAD, or MS |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide unambiguous structural information.

Theoretical and Computational Chemistry Studies on Sodium 2,3 Dibromopropane 1 Sulfonate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In Sodium 2,3-dibromopropane-1-sulfonate, the distribution of electrons is heavily influenced by the high electronegativity of the oxygen and bromine atoms. This creates a polar molecule with specific sites susceptible to chemical reaction. The carbon-bromine bonds are polarized, leaving the carbon atoms with a partial positive charge, making them electrophilic. wikipedia.org The sulfonate group is anionic, with the negative charge delocalized across the three oxygen atoms, and it interacts ionically with the sodium cation (Na⁺).

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT can be employed to model various electronic properties. researchgate.net

DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps would show negative potential (red) around the sulfonate oxygen atoms and positive potential (blue) near the carbon atoms bonded to bromine, highlighting the molecule's reactive sites. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with accepting electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net

Illustrative DFT-Calculated Electronic Properties: This table presents hypothetical values for this compound based on DFT calculations for similar organosulfur and halogenated compounds to illustrate the expected outputs of such an analysis.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons, likely localized on the sulfonate group and bromine atoms. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital, likely centered on the C-Br antibonding orbitals. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 8.5 D | A high value confirms the highly polar nature of the molecule. |

Ab initio methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation "from first principles," without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of molecular systems, though they are often more computationally demanding than DFT. wikipedia.orgnumberanalytics.com

For this compound, ab initio calculations would be used to obtain a precise total energy and wavefunction. This allows for the accurate determination of molecular geometry, bond lengths, and bond angles. These calculations can also be used to validate the results obtained from DFT methods or to study systems where DFT may be less reliable. researchgate.net For instance, ab initio methods could precisely model the weak interactions between the molecule and solvent molecules or investigate the nature of halogen bonding. rsc.orgnih.gov

Reaction Mechanism Predictions and Energy Profile Mapping

The presence of two bromine atoms on the propane (B168953) chain makes this compound a substrate for various nucleophilic substitution and elimination reactions. The bromine atoms are effective leaving groups due to the relative stability of the bromide ion. wikipedia.org

Computational methods can be used to predict the most likely reaction pathways and map their potential energy surfaces. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates. For example, the bimolecular nucleophilic substitution (Sₙ2) reaction is a likely mechanism for this compound. researchgate.netsciforum.netmdpi.com Computational modeling of an Sₙ2 reaction with a nucleophile (e.g., OH⁻) would show the backside attack on one of the electrophilic carbons, leading to the displacement of a bromide ion through a single transition state. stanford.edu

Illustrative Energy Profile for a Hypothetical Sₙ2 Reaction: This table provides hypothetical energy values for the reaction of the 2,3-dibromopropane-1-sulfonate anion with a hydroxide (B78521) ion (OH⁻), demonstrating how computational chemistry can map a reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Anion + OH⁻) | 0.0 | The starting energy of the separated reactants. |

| Transition State | +22.5 | The energy maximum, representing the activation barrier for the reaction. |

| Products | -15.0 | The final energy of the products, indicating an exothermic reaction. |

Conformational Analysis and Molecular Dynamics Simulations

The single bonds in the propane backbone of this compound allow for rotation, leading to various spatial arrangements known as conformations. masterorganicchemistry.comyoutube.com Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformation, revealing the preferred shapes of the molecule. The stability is influenced by steric hindrance between the bulky bromine atoms and the large sulfonate group.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. acs.org In an MD simulation, the movements of all atoms are calculated over a period of time based on a force field, providing a "movie" of molecular motion. For this compound, an MD simulation in an aqueous solution would reveal how the molecule interacts with water. nih.govnih.gov It would show the formation of a hydration shell around the polar sulfonate headgroup and the sodium ion, while the less polar dibrominated alkyl chain would exhibit different solvation characteristics. acs.org Such simulations can provide insights into properties like diffusion coefficients and the structural organization of the solute in solution. researchgate.net

Hypothetical Parameters from an MD Simulation in Water: This table illustrates typical data that could be extracted from an MD simulation of a single this compound molecule in a box of water.

| Parameter | Simulated Value | Significance |

| Diffusion Coefficient | 0.45 x 10⁻⁵ cm²/s | Measures the translational mobility of the molecule through the solvent. |

| Radial Distribution Function g(r) for Na⁺-O(water) | Peak at 2.4 Å | Shows the most probable distance for water molecules in the first hydration shell of the sodium ion. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule that is accessible to solvent molecules. |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting various types of spectra. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds and can be directly correlated with peaks in an Infrared (IR) or Raman spectrum. nih.gov This allows for the assignment of experimental peaks to specific molecular motions.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the energies of electronic excited states. youtube.com This information can be used to predict the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govresearchgate.netrsc.org For this compound, TD-DFT could predict the electronic transitions and their corresponding intensities. chemrxiv.org

Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies: This table presents a hypothetical comparison of key vibrational modes for the 2,3-dibromopropane-1-sulfonate anion, demonstrating the utility of DFT in spectral assignment. Theoretical values are often scaled to better match experimental data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| S=O Asymmetric Stretch | 1245 | 1170 - 1260 |

| S=O Symmetric Stretch | 1060 | 1040 - 1080 |

| C-S Stretch | 780 | 750 - 820 |

| C-Br Stretch | 640 | 600 - 680 |

Research into Synthetic Applications of Sodium 2,3 Dibromopropane 1 Sulfonate As a Building Block

Building Block for Diverse Organosulfur Compounds

As a sodium sulfinate derivative, Sodium 2,3-dibromopropane-1-sulfonate serves as a key precursor for a wide array of organosulfur compounds. smolecule.com The reactivity of the sulfinate group, combined with the two bromine atoms, enables its participation in numerous synthetic pathways. Depending on the reaction conditions, it can act as a sulfonylating, sulfenylating, or sulfinylating reagent, leading to the formation of valuable sulfur-containing molecules used in pharmaceuticals and agrochemicals. evitachem.com

Synthesis of Sulfones and Sulfonamides

The sulfinate moiety within this compound provides a direct route to the synthesis of sulfones and sulfonamides, which are significant structural motifs in medicinal chemistry.

Sulfones: The synthesis of sulfones can be achieved through the reaction of the sulfinate with various electrophiles. A common method involves the palladium-catalyzed coupling of a sulfinate with aryl or vinyl halides. This process, known as the C-S cross-coupling reaction, forms a new carbon-sulfur bond, yielding a sulfone. Although direct examples involving this compound are not extensively detailed in readily available literature, the established reactivity of sodium sulfinates supports this pathway. The reaction would involve the nucleophilic sulfinate attacking an alkyl or aryl halide, displacing the halide to form the corresponding sulfone.

Sulfonamides: Sulfonamides are crucial components of many therapeutic agents. The synthesis of sulfonamides from sodium sulfinates is a well-established transformation. One common approach involves the in-situ conversion of the sodium sulfinate to a sulfonyl chloride, typically using a chlorinating agent. This intermediate sulfonyl chloride is then reacted with a primary or secondary amine to furnish the desired sulfonamide. Another modern, metal-free approach involves the direct oxidative coupling of sodium sulfinates with amines, mediated by reagents such as ammonium (B1175870) iodide, to form the S-N bond.

| Target Compound | General Reaction Scheme | Key Reagents/Conditions |

|---|---|---|

| Sulfone | R-SO₂Na + R'-X → R-SO₂-R' + NaX | Alkyl/Aryl Halide (R'-X), often with a catalyst (e.g., Pd complexes). |

| Sulfonamide | 1. R-SO₂Na + Chlorinating Agent → R-SO₂Cl 2. R-SO₂Cl + R'₂NH → R-SO₂-NR'₂ | 1. e.g., N-Chlorosuccinimide (NCS) 2. Primary or Secondary Amine. |

Access to Thiosulfonates and Sulfides

The versatility of this compound also extends to the synthesis of thiosulfonates and sulfides.

Thiosulfonates: These compounds can be prepared from sodium sulfinates through several methods. A green and efficient approach involves the catalyst-free reaction of sodium sulfinates in an aqueous medium. Another route is the reductive coupling of sodium sulfinates in the presence of reagents like acetyl chloride. Thiosulfonates are valuable intermediates themselves, capable of reacting with various nucleophiles to form other sulfur-containing compounds.

Sulfides: The synthesis of sulfides from this compound can be envisioned through pathways that leverage its dibromo functionality. Nucleophilic substitution of the bromine atoms with a thiol or thiolate nucleophile (R-S⁻) would lead to the formation of a sulfide (B99878). A double substitution reaction with a dithiol could potentially lead to sulfur-containing cyclic structures.

Precursor for Chelating Agents in Industrial and Environmental Contexts

One of the most significant and well-documented applications of this compound is its role as a critical intermediate in the synthesis of chelating agents. evitachem.com These agents are molecules capable of binding to metal ions, forming stable, water-soluble complexes that can be excreted from biological systems or sequestered in industrial processes.

Synthesis of 2,3-Dimercaptopropane-1-sulfonate (DMPS) Derivatives

This compound is the direct precursor to Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS or Unithiol). nih.gov DMPS is a water-soluble chelating agent used to treat heavy metal poisoning, particularly from mercury, lead, and arsenic. nih.govgoogle.comnih.gov

The synthesis involves a nucleophilic substitution reaction where the two bromine atoms on the propane (B168953) chain are replaced by thiol (-SH) groups. This is typically achieved by reacting this compound with a sulfur nucleophile, such as sodium hydrogen sulfide (NaSH) or sodium thiosulfate followed by reduction. bldpharm.commdpi.com

Starting Material: The process often begins with sodium allyl sulfonate.

Bromination: Sodium allyl sulfonate is brominated under aqueous conditions to yield this compound. mdpi.com

Sulfhydrylation: The resulting dibromo compound is then reacted with a sulfhydrylating agent like sodium hydrogen sulfide in an alkaline solution to form sodium 2,3-dimercaptopropane-1-sulfonate. bldpharm.commdpi.com

Modern optimizations of this process focus on improving efficiency, such as using sodium sulfite (B76179) to remove excess bromine, which avoids energy-intensive distillation steps. nih.gov

| Step | Reactant | Key Reagent | Product |

|---|---|---|---|

| 1 | Sodium allyl sulfonate | Bromine (Br₂) | This compound |

| 2 | This compound | Sodium hydrogen sulfide (NaSH) | Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS) |

Contributions to Heterocyclic Compound Synthesis

While specific literature detailing the use of this compound in heterocyclic synthesis is not abundant, its structure as a 1,2-dihalide presents clear potential for such applications. The two bromine atoms on adjacent carbons make it an ideal electrophilic building block for forming five- or six-membered rings through reactions with binucleophiles.

For instance, reaction with a dinucleophile such as ethylenediamine (H₂N-CH₂-CH₂-NH₂) could theoretically lead to the formation of a piperazine-substituted propane sulfonate. Similarly, reaction with a binucleophile containing different nucleophilic atoms, like ethanolamine (H₂N-CH₂-CH₂-OH), could yield a morpholine derivative. The general principle involves the sequential or simultaneous nucleophilic attack by both nucleophilic centers of the reagent onto the two electrophilic carbons bearing the bromine atoms, resulting in ring closure. These potential pathways open avenues for creating novel heterocyclic structures bearing a solubilizing sulfonate group.

Role in Polymerization Initiators and Monomer Design

The application of this compound in polymer science is primarily speculative but grounded in the known reactivity of its functional groups. There is potential for its use in both the design of novel monomers and as a precursor to polymerization initiators.

Monomer Design: The compound itself is not a monomer, but it can be chemically modified to become one. The reactive bromine atoms can be substituted by polymerizable functional groups. For example, a nucleophilic substitution reaction with a molecule containing a vinyl or acrylate group could attach this polymerizable moiety to the propane backbone. This would create a functional monomer containing a sulfonate group, which can impart desirable properties to a polymer, such as water solubility, ionic conductivity, and improved stability.

Polymerization Initiators: While not a direct initiator, it could be converted into one. For example, sulfonyl halides are known to be effective initiators for Atom Transfer Radical Polymerization (ATRP). Although conversion of the sulfonate to a sulfonyl halide is a necessary intermediate step, this indicates a potential, indirect role in controlled polymerization processes. The presence of two bromine atoms also suggests a possible application as a bifunctional initiator for certain types of polymerization, which would allow for the growth of polymer chains from two points on the molecule.

Environmental Chemical Transformations and Degradation Pathways of Sodium 2,3 Dibromopropane 1 Sulfonate

Biotransformation and Biodegradation Studies

Microbial activity is a primary driver for the degradation of organic pollutants in soil and water. The breakdown of Sodium 2,3-dibromopropane-1-sulfonate is expected to be initiated by enzymatic cleavage of the carbon-bromine bonds.

The key enzymes responsible for the initial breakdown of halogenated alkanes are dehalogenases. mdpi.com Haloalkane dehalogenases (HLDs) are hydrolytic enzymes that catalyze the cleavage of carbon-halogen bonds. nih.gov The reaction mechanism for most HLDs proceeds via a nucleophilic substitution (S_N2) reaction. mdpi.comnih.gov It involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically an aspartate, a histidine, and another aspartate or glutamate. nih.gov The aspartate acts as a nucleophile, attacking the carbon atom bearing the halogen and forming a covalent alkyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, which is activated by the histidine residue, releasing an alcohol, a halide ion, and a proton. mdpi.com

The substrate specificity of dehalogenases varies, but many have been shown to act on a range of chlorinated and brominated compounds. mdpi.com Studies on compounds structurally similar to the propane (B168953) backbone of this compound, such as 1,2-dibromoethane (B42909) and 1,3-dibromopropane, provide insight into potential enzyme kinetics. nih.govcore.ac.uk Generally, C-Br bonds are cleaved more rapidly than C-Cl bonds due to the lower bond energy. core.ac.uk The catalytic efficiency of these enzymes can be very low for some persistent multi-halogenated compounds like 1,2,3-trichloropropane. mdpi.com

Table 2: Representative Kinetic Parameters of Haloalkane Dehalogenases (HLDs) with Brominated Substrates

| Enzyme (Source Organism) | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Haloalkane dehalogenase (DhaA) | 1,3-Dibromopropane | 3.3 | 110 | 3.0 x 10⁴ | nih.gov |

| Haloalkane dehalogenase (X. autotrophicus GJ10) | 1,2-Dibromoethane | 4.5 | 12 | 3.8 x 10⁵ | core.ac.uk |

| Haloalkane dehalogenase (LinB) | 1,2-Dibromopropane | - | - | - | mdpi.comnih.gov |

Note: Data is for illustrative purposes with structurally similar compounds, as specific kinetic data for this compound was not found. "-" indicates data not specified in the source.

Following enzymatic dehalogenation, a plausible biodegradation pathway for this compound would involve further microbial metabolism of the resulting intermediates. nih.gov The initial hydrolytic dehalogenation would produce mono- and di-hydroxylated propanesulfonates. mdpi.com

The proposed pathway is as follows:

Dehalogenation: Bacteria such as Pseudomonas or Arthrobacter species, known to degrade halogenated alkanes, would cleave one or both C-Br bonds to yield Sodium 2-bromo-3-hydroxypropane-1-sulfonate and/or Sodium 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS). nih.govasm.org

Oxidation: The resulting alcohol intermediates would then be oxidized by microbial dehydrogenases to form corresponding aldehydes or ketones.

Desulfonation: The final step involves the cleavage of the carbon-sulfur bond, releasing the sulfonate group as sulfite (B76179) (SO₃²⁻). This process has been observed in marine bacteria like Roseobacter, which can metabolize the structurally related compound DHPS. nih.gov The released sulfite can be oxidized to sulfate (B86663) (SO₄²⁻) and assimilated by the microorganisms as a sulfur source. nih.gov

The remaining three-carbon chain would enter central metabolic pathways, ultimately leading to mineralization (conversion to CO₂ and water). Complete biodegradation involves the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. researchgate.net

Advanced Analytical Approaches for Environmental Fate Assessment

Assessing the environmental fate of this compound and its transformation products requires sensitive and specific analytical methods capable of detecting these compounds at trace levels in complex matrices like water, soil, and sediment. researchgate.netnih.gov

A typical analytical workflow involves sample preparation followed by instrumental analysis.

Sample Preparation: The primary goal is to extract and concentrate the analytes from the environmental sample while removing interfering substances. For polar, water-soluble compounds like sulfonates, Solid-Phase Extraction (SPE) is a widely used technique. nih.govnih.gov SPE cartridges with appropriate sorbents can effectively retain the target analytes, which are then eluted with a small volume of solvent. For more volatile degradation products, purge-and-trap methods may be employed, where the compounds are stripped from the sample by an inert gas and collected on an adsorbent trap before analysis. nih.gov

Instrumental Analysis: Due to the polar and non-volatile nature of the parent compound and its likely hydroxylated metabolites, Liquid Chromatography (LC) is the separation technique of choice. shimadzu.com Coupling LC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection and quantification. nih.govshimadzu.com LC-MS/MS allows for the unequivocal identification of the parent compound and its degradation products by monitoring specific precursor-to-product ion transitions. For any volatile halogenated intermediates, Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), would be the preferred method. nih.gov

Table 3: Summary of Advanced Analytical Techniques for Environmental Fate Assessment

| Technique | Principle | Application for this compound and its Metabolites |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution. | Concentration and cleanup of the parent compound and polar metabolites from water samples. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds based on their affinity for a stationary phase, followed by mass-based detection and fragmentation for structural confirmation. | Primary technique for quantification and identification of the parent compound and its polar, non-volatile degradation products. shimadzu.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Analysis of potential volatile or semi-volatile degradation products. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.